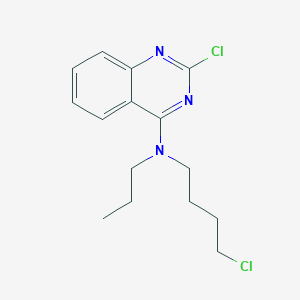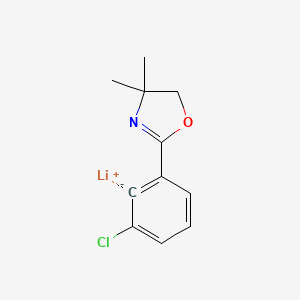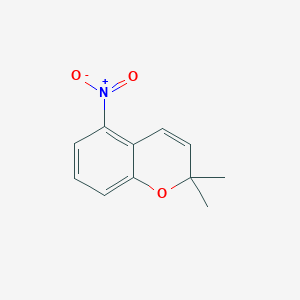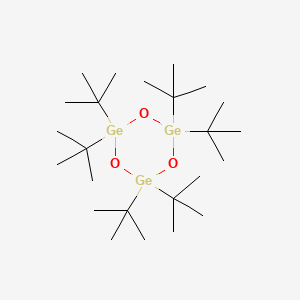
Lead--strontium (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead–strontium (3/2) is a compound that combines lead and strontium in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lead–strontium (3/2) can be achieved through several synthetic routes. One common method involves the solid-state reaction of lead oxide (PbO) and strontium oxide (SrO) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The reaction can be represented as follows: [ \text{3PbO} + \text{2SrO} \rightarrow \text{Pb}_3\text{Sr}_2\text{O}_5 ]
Industrial Production Methods
In industrial settings, the production of lead–strontium (3/2) may involve more advanced techniques such as sol-gel processes, precipitation from solution, and combustion synthesis. These methods allow for better control over the particle size and purity of the final product.
化学反応の分析
Types of Reactions
Lead–strontium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states.
Substitution: Lead and strontium atoms can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen (for oxidation), hydrogen or carbon monoxide (for reduction), and various metal salts (for substitution). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide (PbO2) and strontium oxide (SrO), while reduction may yield elemental lead and strontium.
科学的研究の応用
Lead–strontium (3/2) has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and electronic materials due to its unique electrical and thermal properties.
Chemistry: The compound is studied for its reactivity and potential use as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glass and other materials with specific optical properties.
作用機序
The mechanism by which lead–strontium (3/2) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved may include changes in ion transport, redox reactions, and alterations in cellular signaling.
類似化合物との比較
Similar Compounds
Lead–calcium (3/2): Similar in structure but with calcium instead of strontium.
Lead–barium (3/2): Similar but with barium.
Strontium–titanium (3/2): A compound with strontium and titanium.
Uniqueness
Lead–strontium (3/2) is unique due to its specific combination of lead and strontium, which imparts distinct electrical, thermal, and chemical properties. This makes it particularly valuable in applications where these properties are essential.
特性
| 80509-25-7 | |
分子式 |
Pb3Sr2 |
分子量 |
8.0e+02 g/mol |
InChI |
InChI=1S/3Pb.2Sr |
InChIキー |
QBNRJCDHEGHKPA-UHFFFAOYSA-N |
正規SMILES |
[Sr].[Sr].[Pb].[Pb].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)



![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
